Imidazolidin-4-one hydrochloride
Overview
Description
Imidazolidin-4-one hydrochloride is a chemical compound with the molecular formula C3H7ClN2O . It is a derivative of imidazolidin-4-one, a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group .
Synthesis Analysis
Imidazolidin-4-one compounds can be prepared by the reaction of Schiff base compounds with alanine in ethanol . A series of imidazolidin-4-one derivatives have been synthesized using both traditional methods (reflux) and microwave technology . The microwave method has been found to give better results in terms of less time and higher yield .Molecular Structure Analysis
The molecular structure of Imidazolidin-4-one hydrochloride consists of a five-membered ring with two non-adjacent nitrogens and a carbonyl group . The InChI code for this compound is InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2, (H,5,6);1H .Chemical Reactions Analysis
Imidazolidin-4-one has been used as a recoverable organocatalyst for the asymmetric Diels-Alder reaction in the presence of catalytic amounts of dicationic ionic liquid and trifluoroacetic acid as a co-catalyst .Physical And Chemical Properties Analysis
Imidazolidin-4-one hydrochloride has a molecular weight of 122.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 122.0246905 g/mol . The topological polar surface area of the compound is 41.1 Ų .Scientific Research Applications
Medicinal Chemistry
Imidazolidin-4-one hydrochloride serves as a valuable scaffold in drug discovery due to its structural versatility. Researchers have explored its potential as a core motif for novel drug candidates. Key applications include:
- Proteasome Modulators : Imidazolidin-4-one derivatives have been investigated for their activity as proteasome modulators, which play a crucial role in cancer therapy .
Synthetic Methods
Various synthetic methodologies exist for preparing imidazolidin-4-ones, including oxidative condensation reactions . These methods allow access to different C5-substitution patterns.
For more in-depth information, you can refer to the review articles by Keel and Tepe and other relevant literature .
Keel, K. L., & Tepe, J. J. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7, 3284-3311. Link Xie, Y., et al. (2015). One-pot oxidative condensation of ketones and amidines: synthesis of imidazol-4-ones. Chemical Communications, 51(36), 7646-7649. Link
Mechanism of Action
Target of Action
Imidazolidin-4-one hydrochloride is a heterocyclic compound with a wide range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . .
Mode of Action
It’s known that imidazol-4-ones are found as advanced glycation end products (age), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health
Biochemical Pathways
Given its presence in advanced glycation end products and post-translational modifications of amino acids, it’s plausible that it may be involved in protein synthesis and metabolism .
Result of Action
It’s known that imidazol-4-ones are found in a variety of fields, including as advanced glycation end products and post-translational modifications of amino acids . This suggests that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the compound can be synthesized under neat conditions for 2 hours at 70°c, yielding high results . This suggests that the compound’s action may be influenced by temperature and other environmental conditions.
Future Directions
Imidazolidin-4-one derivatives have shown promise in combating bacterial infections, including those caused by multidrug-resistant bacteria strains . Their small molecular weight and low production cost compared with host defense peptides suggest that these compounds may be developed into a new generation of antibiotic therapeutics combating emergent drug resistance .
properties
IUPAC Name |
imidazolidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQHTUPOWLBQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719256 | |
Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1373253-20-3 | |
Record name | 4-Imidazolidinone, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazolidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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